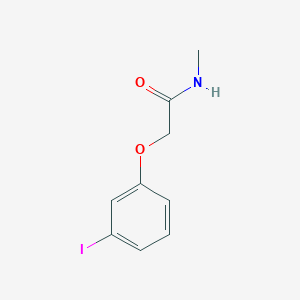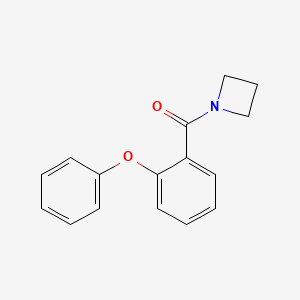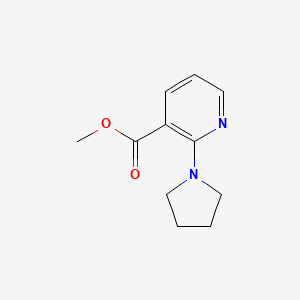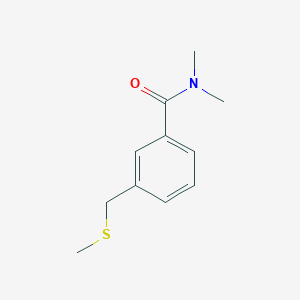
2-(3-iodophenoxy)-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-iodophenoxy)-N-methylacetamide, also known as IPA-3, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound is a potent inhibitor of the Rho GTPase family member, Rac1, which is involved in various cellular processes, including cell migration, adhesion, and proliferation.
Wirkmechanismus
The mechanism of action of 2-(3-iodophenoxy)-N-methylacetamide involves the inhibition of Rac1, a small GTPase that regulates various cellular processes, including actin cytoskeleton organization, cell migration, and proliferation. 2-(3-iodophenoxy)-N-methylacetamide binds to the switch II region of Rac1, which prevents the exchange of GDP for GTP, thereby inhibiting the activation of Rac1. This leads to the inhibition of downstream signaling pathways that are involved in various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-iodophenoxy)-N-methylacetamide have been extensively studied. 2-(3-iodophenoxy)-N-methylacetamide has been shown to inhibit the migration and invasion of cancer cells by reducing the formation of lamellipodia and filopodia, which are involved in cell motility. 2-(3-iodophenoxy)-N-methylacetamide has also been shown to reduce the production of reactive oxygen species (ROS) and oxidative stress-induced cell death by activating the Nrf2/ARE pathway. In addition, 2-(3-iodophenoxy)-N-methylacetamide has been shown to improve cognitive function and reduce amyloid-beta deposition in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of 2-(3-iodophenoxy)-N-methylacetamide for lab experiments include its potency, specificity, and ease of use. 2-(3-iodophenoxy)-N-methylacetamide has been shown to be a potent and specific inhibitor of Rac1, which makes it an ideal tool for studying the role of Rac1 in various cellular processes. 2-(3-iodophenoxy)-N-methylacetamide is also easy to use, as it can be added directly to cell culture media or administered to animals via injection. The limitations of 2-(3-iodophenoxy)-N-methylacetamide for lab experiments include its potential toxicity and off-target effects. 2-(3-iodophenoxy)-N-methylacetamide has been shown to be toxic at high concentrations, which may limit its use in some experiments. In addition, 2-(3-iodophenoxy)-N-methylacetamide may have off-target effects on other small GTPases, which may complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-iodophenoxy)-N-methylacetamide. One potential direction is the development of more potent and specific inhibitors of Rac1. Another potential direction is the investigation of the role of Rac1 in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of more advanced animal models of Alzheimer's disease may provide a better understanding of the potential therapeutic applications of 2-(3-iodophenoxy)-N-methylacetamide in the treatment of this disease. Overall, 2-(3-iodophenoxy)-N-methylacetamide has the potential to be a valuable tool for the study of various cellular processes and the development of novel therapeutic interventions for various diseases.
Synthesemethoden
The synthesis method of 2-(3-iodophenoxy)-N-methylacetamide involves several steps, including the reaction of 3-iodophenol with methyl chloroacetate, followed by the reduction of the intermediate product with lithium aluminum hydride. The resulting compound is then reacted with N-methylamine to yield 2-(3-iodophenoxy)-N-methylacetamide. This method has been optimized to produce high yields of 2-(3-iodophenoxy)-N-methylacetamide with high purity.
Wissenschaftliche Forschungsanwendungen
2-(3-iodophenoxy)-N-methylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, 2-(3-iodophenoxy)-N-methylacetamide has been shown to inhibit the growth and metastasis of various cancer cells, including breast, lung, and colorectal cancer cells. In inflammation, 2-(3-iodophenoxy)-N-methylacetamide has been shown to reduce the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorders, 2-(3-iodophenoxy)-N-methylacetamide has been shown to protect neurons from oxidative stress-induced cell death and improve cognitive function in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-(3-iodophenoxy)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10INO2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQXLEOOBJERRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC(=CC=C1)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10INO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-iodophenoxy)-N-methylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-cyano-1,2,4-triazol-1-yl)-N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7473144.png)
![1-[2-Oxo-2-(1,2,5-trimethylpyrrol-3-yl)ethyl]pyridin-2-one](/img/structure/B7473151.png)
![N-[(2R)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473169.png)


![N-[(2S)-1-[[(2S)-2-(2-chlorophenyl)-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]furan-2-carboxamide](/img/structure/B7473192.png)



![1-(4-Fluorophenyl)-2-[[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]ethanone](/img/structure/B7473211.png)


